Regioisomeric Differentiation: 2,5- vs. 4,3- vs. 3,4-Substitution Pattern and Physicochemical Property Divergence
2-(Cyclopropylmethoxy)-5-hydroxybenzamide differs from its closest regioisomers—4-(cyclopropylmethoxy)-3-hydroxybenzamide (CAS 1243459-95-1) and 3-(cyclopropylmethoxy)-4-hydroxybenzamide (CAS 1243347-48-9)—in the positioning of the hydroxyl group relative to the amide and cyclopropylmethoxy substituents. In the target compound, the 5-hydroxy group is para to the amide and meta to the cyclopropylmethoxy group, creating a specific hydrogen-bond donor/acceptor array (H_Donors = 2, H_Acceptors = 3, TPSA = 72.55 Ų, LogP = 1.28) . In contrast, the 4,3-isomer places the hydroxyl ortho to the amide and para to the cyclopropylmethoxy group, while the 3,4-isomer places the hydroxyl meta to the amide and ortho to the cyclopropylmethoxy group. All three regioisomers share the same molecular formula (C₁₁H₁₃NO₃, MW 207.23) and are typically supplied at ≥98% purity, making purity-based selection alone insufficient . However, the differing substitution patterns produce divergent intramolecular hydrogen-bonding possibilities and electronic distributions at the amide carbonyl, which directly impact reactivity in subsequent amide coupling reactions and the binding pose in PDE4-targeted design [1].
| Evidence Dimension | Substitution pattern and associated physicochemical descriptors |
|---|---|
| Target Compound Data | 2-(Cyclopropylmethoxy)-5-hydroxybenzamide: 2-OCH₂-cyclopropyl, 5-OH, 1-CONH₂; H_Donors=2, H_Acceptors=3, TPSA=72.55 Ų, LogP=1.28, Rotatable_Bonds=4 |
| Comparator Or Baseline | 4-(Cyclopropylmethoxy)-3-hydroxybenzamide: 4-OCH₂-cyclopropyl, 3-OH, 1-CONH₂; H_Donors=2, H_Acceptors=3, TPSA=72.55 Ų, LogP=1.28 (identical computed values due to symmetry); 3-(Cyclopropylmethoxy)-4-hydroxybenzamide: 3-OCH₂-cyclopropyl, 4-OH, 1-CONH₂; same computed values |
| Quantified Difference | Identical computed TPSA, LogP, H_Donors, and H_Acceptors across all three regioisomers; differentiation resides in the spatial arrangement of functional groups (connectivity difference: InChI Key WLLZHNGHVBOFTK-UHFFFAOYSA-N vs. distinct InChI Keys for each isomer) |
| Conditions | Computational chemistry predictions as reported on vendor technical datasheets; experimental LogP and pKa values not available in public domain |
Why This Matters
When the research objective is to derivatize the amide nitrogen or exploit the 5-OH position for linker attachment (e.g., in PROTAC or ADC payload design), the 2,5-regioisomer provides a unique vector relationship unavailable from the 3,4- or 4,3-isomers, directly impacting synthetic strategy and target engagement geometry.
- [1] US Patent 6,436,965. PDE IV inhibiting amides, compositions and methods of treatment. Filed March 2, 2000. (General relevance of benzamide substitution pattern to PDE4 inhibition.) View Source
